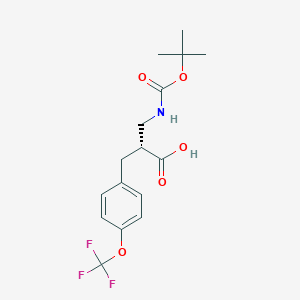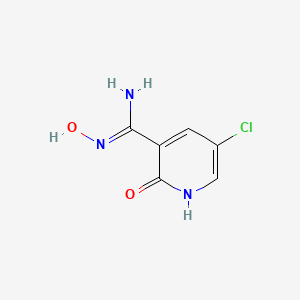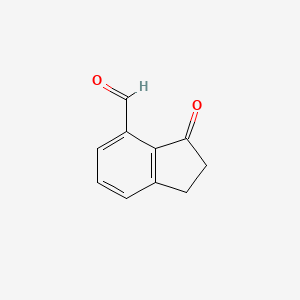
5-Bromo-8-cyclopropylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-8-cyclopropylquinoline is an organic compound belonging to the quinoline family, characterized by the presence of a bromine atom at the 5th position and a cyclopropyl group at the 8th position of the quinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-cyclopropylquinoline typically involves the bromination of 8-cyclopropylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation reactions to form quinoline N-oxides or reduction reactions to yield dihydroquinolines.
Coupling Reactions: It can be involved in Suzuki-Miyaura or Heck coupling reactions to form various biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are utilized.
Coupling Reactions: Palladium catalysts, along with boronic acids or alkenes, are used under inert atmosphere conditions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 5-amino-8-cyclopropylquinoline, 5-thio-8-cyclopropylquinoline, etc.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinolines.
Coupling Products: Biaryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Bromo-8-cyclopropylquinoline is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities. Its unique structure allows for the exploration of new drug candidates.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
The mechanism by which 5-Bromo-8-cyclopropylquinoline exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The cyclopropyl group can enhance the compound’s binding affinity and specificity, while the bromine atom can participate in halogen bonding, influencing the compound’s pharmacokinetic properties.
Vergleich Mit ähnlichen Verbindungen
5-Bromoquinoline: Lacks the cyclopropyl group, making it less sterically hindered.
8-Cyclopropylquinoline: Lacks the bromine atom, affecting its reactivity and binding properties.
5-Chloro-8-cyclopropylquinoline: Similar structure but with a chlorine atom instead of bromine, which can alter its electronic and steric properties.
Uniqueness: 5-Bromo-8-cyclopropylquinoline is unique due to the combination of the bromine atom and the cyclopropyl group, which together enhance its chemical reactivity and potential biological activity. This dual modification allows for a broader range of applications and interactions compared to its analogs.
Eigenschaften
Molekularformel |
C12H10BrN |
|---|---|
Molekulargewicht |
248.12 g/mol |
IUPAC-Name |
5-bromo-8-cyclopropylquinoline |
InChI |
InChI=1S/C12H10BrN/c13-11-6-5-9(8-3-4-8)12-10(11)2-1-7-14-12/h1-2,5-8H,3-4H2 |
InChI-Schlüssel |
RTTCJDDYIFJZKR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=C3C(=C(C=C2)Br)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)


![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)






![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)



